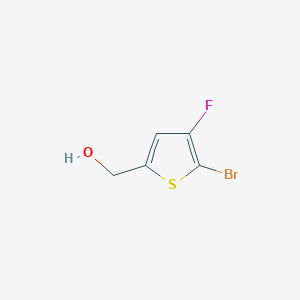

(5-Bromo-4-fluorothiophen-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H4BrFOS |

|---|---|

Molecular Weight |

211.05 g/mol |

IUPAC Name |

(5-bromo-4-fluorothiophen-2-yl)methanol |

InChI |

InChI=1S/C5H4BrFOS/c6-5-4(7)1-3(2-8)9-5/h1,8H,2H2 |

InChI Key |

SKZRCBVOHQDHQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1F)Br)CO |

Origin of Product |

United States |

Foundational & Exploratory

(5-Bromo-4-fluorothiophen-2-yl)methanol chemical properties and stability

An In-Depth Technical Guide to (5-Bromo-4-fluorothiophen-2-yl)methanol: Properties, Stability, and Synthetic Utility

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of this compound, a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. By synthesizing data from analogous structures and fundamental chemical principles, this guide offers insights into its physicochemical properties, stability, handling, and reactivity, empowering researchers to effectively utilize this compound in novel synthetic applications.

Strategic Importance and Applications

This compound belongs to the thiophene class of heterocyclic compounds, which are recognized as "privileged pharmacophores" in drug discovery due to their diverse biological activities.[1][2] The thiophene nucleus is a key component in numerous FDA-approved drugs.[1] The strategic placement of three distinct functional groups—a reactive bromomethyl group, an electron-withdrawing fluorine atom, and a versatile hydroxymethyl handle—makes this molecule a highly valuable intermediate for constructing complex molecular architectures.

The primary utility of this compound lies in its role as a synthetic intermediate.[3] The bromine atom serves as a prime site for carbon-carbon bond formation via metal-catalyzed cross-coupling reactions, while the hydroxymethyl group can be readily modified through oxidation, esterification, or conversion into a leaving group for nucleophilic substitution.[3][4] These attributes position this compound as a key precursor for developing novel therapeutic agents and advanced organic materials.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its structure and data from closely related analogues.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | (5-Bromothiophen-2-yl)methanol[5] | (5-Bromo-4-nitrothiophen-2-yl)methanol[6] |

| Molecular Formula | C₅H₄BrFOS | C₅H₅BrOS | C₅H₄BrNO₃S |

| Molecular Weight | 211.05 g/mol | 193.06 g/mol | 238.06 g/mol |

| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | Pale yellow liquid | Not specified |

| Boiling Point | Predicted: >250 °C | 267.1 °C at 760 mmHg | Not specified |

| Density | Predicted: ~1.8-1.9 g/cm³ | 1.772 g/cm³ | Not specified |

| Flash Point | Predicted: >110 °C | 115.3 °C | Not specified |

| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, chlorinated solvents. Insoluble in water. | Soluble in DMSO (Slightly, Heated), Hexanes (Slightly, Heated)[7] | Not specified |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene protons of the -CH₂OH group (likely a singlet or a triplet if coupled to the hydroxyl proton), and two doublets in the aromatic region corresponding to the thiophene ring protons, with coupling constants characteristic of their relative positions.

-

¹³C NMR: The carbon NMR would display five signals for the thiophene ring carbons, with chemical shifts influenced by the bromine, fluorine, and hydroxymethyl substituents, plus a signal for the methylene carbon.

-

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch (around 3300 cm⁻¹), C-H stretches (aromatic and aliphatic), C=C stretching from the thiophene ring, and C-Br and C-F stretching frequencies.

Synthesis and Purification

The most direct and logical synthetic route to this compound is the chemical reduction of its corresponding aldehyde, 5-Bromo-4-fluorothiophene-2-carbaldehyde. This transformation is a cornerstone of organic synthesis, typically achieved with high efficiency using a mild reducing agent like sodium borohydride (NaBH₄).

Caption: Synthetic pathway for this compound.

Experimental Protocol: Reduction of 5-Bromo-4-fluorothiophene-2-carbaldehyde

This protocol is a representative procedure based on standard laboratory methods for aldehyde reduction.

1. Reagent Preparation:

- In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 5-Bromo-4-fluorothiophene-2-carbaldehyde in anhydrous methanol (approx. 10 mL per gram of aldehyde).[8]

- Causality: Methanol is an excellent solvent for both the aldehyde and the reducing agent and serves as a proton source during the reaction workup.[8]

2. Reaction Execution:

- Cool the solution to 0 °C in an ice-water bath. This is crucial to moderate the exothermic reaction and prevent potential side reactions.

- Slowly add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise over 15-20 minutes. Vigorous gas evolution (hydrogen) may be observed.

- Causality: A slight excess of NaBH₄ ensures the complete conversion of the starting material. Portion-wise addition maintains control over the reaction rate.

3. Monitoring and Quenching:

- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

- Once complete, carefully quench the reaction by slowly adding 1M hydrochloric acid (HCl) dropwise at 0 °C until the bubbling ceases and the pH is slightly acidic. This step neutralizes any unreacted NaBH₄.

4. Extraction and Purification:

- Remove the methanol under reduced pressure using a rotary evaporator.

- Partition the remaining aqueous residue between ethyl acetate and water.

- Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

- Causality: The washes remove residual acid and inorganic salts, purifying the crude product.

- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

- If necessary, purify the product further using silica gel column chromatography.

Chemical Reactivity and Derivatization

The synthetic value of this compound stems from the orthogonal reactivity of its functional groups.

-

Hydroxymethyl Group (-CH₂OH): This primary alcohol is a versatile handle. It can be oxidized back to the aldehyde using mild reagents (e.g., PCC, DMP) or to the carboxylic acid with stronger oxidants (e.g., Jones reagent). It readily undergoes esterification with carboxylic acids or acid chlorides and can be converted to an ether. Furthermore, transformation into a better leaving group (e.g., a tosylate or mesylate) facilitates nucleophilic substitution reactions.[3]

-

Bromo Group (-Br): The C-Br bond at the 5-position is the primary site for derivatization via cross-coupling chemistry. It is an ideal substrate for Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), Sonogashira (using terminal alkynes), and Heck coupling reactions.[4] These methods allow for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkynyl substituents, providing a powerful tool for library synthesis in drug discovery.

-

Fluoro Group (-F): The fluorine at the 4-position is generally stable and unreactive towards the conditions used for cross-coupling at the bromine site. Its strong electron-withdrawing nature modulates the electronic properties of the thiophene ring, influencing its reactivity and the biological activity of its derivatives.

Stability, Handling, and Storage

Stability: Thiophene and its derivatives are generally considered aromatic and stable.[2] However, certain conditions can lead to degradation:

-

Oxidation: Strong oxidizing agents can react with both the thiophene ring and the alcohol functionality. The sulfur atom in thiophenes is generally resistant to oxidation due to its involvement in the aromatic system, but aggressive conditions should be avoided.[2]

-

Light Sensitivity: Like many complex organic molecules, prolonged exposure to UV light may cause gradual decomposition.

-

Strong Acids/Bases: While generally stable, extreme pH conditions may lead to undesired side reactions.

Handling and Safety: Although a specific Safety Data Sheet (SDS) is not available, the hazard profile can be extrapolated from similar halogenated and functionalized thiophenes.[9]

-

Assumed Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood.[5] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[10][11]

-

Handling Precautions: Avoid contact with skin and eyes.[5] Avoid inhalation of vapors or mists. Wash hands thoroughly after handling.[10]

Storage Recommendations: For optimal long-term stability, the following storage conditions are recommended, based on protocols for analogous compounds:

-

Store in a tightly sealed container to prevent moisture ingress and oxidation.[5][7]

-

Keep in a cool, dry, and dark place.

-

For maximum shelf-life, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is advisable.[6]

References

-

D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. The Royal Society of Chemistry. [Link]

-

(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of Polyfuran and Thiophene-Furan Alternating Copolymers Using Catalyst-Transfer Polycondensation. ACS Publications. [Link]

- Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.

-

Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Center for Biotechnology Information. [Link]

-

Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI. [Link]

-

Electron-Induced Decomposition of 5-Bromo-4-thiouracil and 5-Bromo-4-thio-2′-deoxyuridine: The Effect of the Deoxyribose Moiety on Dissociative Electron Attachment. National Center for Biotechnology Information. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information. [Link]

-

Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). SciSpace. [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. [Link]

-

Safety Data Sheet: Methanol. Carl ROTH. [Link]

-

Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. MDPI. [Link]

-

Safety Data Sheet Methanol. Redox. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cognizancejournal.com [cognizancejournal.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. chemscene.com [chemscene.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. redox.com [redox.com]

Structure-activity relationship (SAR) of fluorinated thiophene methanols

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Fluorinated Thiophene Methanols

Authored by a Senior Application Scientist

Introduction: The Strategic Convergence of Thiophene and Fluorine in Medicinal Chemistry

The thiophene ring is a privileged scaffold in drug discovery, valued as a bioisostere for the phenyl ring and for its versatile chemical reactivity.[1] Thiophene-containing compounds exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties.[2][3] Concurrently, the incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[4] Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, fluorine can profoundly modulate a molecule's physicochemical and pharmacological profile. Strategic fluorination can enhance metabolic stability, increase binding affinity, and alter lipophilicity, thereby improving the overall druglike properties of a compound.[1][4]

This guide delves into the structure-activity relationship (SAR) of thiophene methanols, a class of compounds with significant therapeutic potential, with a specific focus on the transformative impact of fluorination. By understanding how the position and number of fluorine substituents on the thiophene ring influence biological activity, researchers can more effectively design and optimize novel therapeutic agents.

Pillar 1: The Physicochemical Impact of Fluorinating the Thiophene Ring

The introduction of fluorine onto the thiophene ring is not a trivial substitution. It initiates a cascade of electronic and physical changes that are fundamental to understanding the SAR of these molecules. The causality behind these changes dictates the subsequent biological outcomes.

-

Lipophilicity (LogP): Fluorination almost invariably increases the lipophilicity of a molecule.[1] However, the effect is nuanced. While a single fluorine atom can increase LogP, replacing a hydrogen with a trifluoromethyl group can have an even more pronounced effect. This is a critical parameter to control, as it governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. An optimal LogP is essential for membrane permeability without introducing excessive metabolic clearance or off-target toxicity.[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s. A common strategy in drug design is to place fluorine atoms at positions known to be susceptible to oxidative metabolism.[1] For a thiophene ring, this can block hydroxylation, dramatically increasing the compound's metabolic half-life and improving its pharmacokinetic profile.[1]

-

Acidity/Basicity (pKa): As a highly electronegative atom, fluorine exerts a powerful electron-withdrawing effect. When placed on the thiophene ring, it can lower the pKa of nearby acidic protons, such as the hydroxyl proton of the methanol group.[1] This change in ionization state at physiological pH is crucial, as it can significantly affect a compound's solubility, receptor binding interactions, and ability to cross cellular membranes.[1]

Pillar 2: Core Structure-Activity Relationships of Fluorinated Thiophene Methanols

The biological activity of a fluorinated thiophene methanol is determined by a complex interplay between the thiophene core, the methanol functional group, and the fluorine substituents. The precise positioning of the fluorine atom(s) is a critical determinant of potency and selectivity.

The Role of the Thiophene-Methanol Scaffold

The (hydroxymethyl)thiophene core serves as the foundational scaffold. The sulfur atom of the thiophene can participate in van der Waals interactions and, in some contexts, hydrogen bonding. The methanol group is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the oxygen lone pairs). This dual capacity allows it to form crucial interactions with amino acid residues in a target protein's binding pocket.

Impact of Fluorine Substitution Patterns

The "where" of fluorination is arguably the most important question in the SAR of these compounds. The electron-withdrawing nature of fluorine can modulate the hydrogen bonding capability of the methanol group and alter the overall electronic character of the thiophene ring, thereby influencing its interaction with biological targets.

-

Fluorination Adjacent to the Methanol Group (C3-position on a 2-substituted thiophene): Placing a fluorine atom ortho to the methanol-bearing carbon can have multiple effects. It can induce a conformational preference in the methanol side chain through steric or electronic repulsion, effectively locking it into a specific orientation that may be more or less favorable for binding. Furthermore, its strong inductive effect can increase the acidity of the methanol's hydroxyl group, enhancing its hydrogen bond donating strength.

-

Fluorination at a Distal Position (C4 or C5-position): Fluorination at positions further from the methanol group will have a less direct, but still significant, impact on the molecule's properties. A fluorine at the C5 position, for instance, can block a potential site of metabolism and will influence the overall electronics of the ring, which can affect target recognition. The specific effects will depend on the topology of the receptor's binding site.

The following diagram illustrates the key logical relationships in the SAR of this molecular class.

Caption: Key SAR determinants for fluorinated thiophene methanols.

Illustrative Data on SAR

To conceptualize the impact of fluorine placement, consider the following hypothetical data for a series of fluorinated thiophene methanols targeting a specific kinase.

| Compound ID | Substitution Pattern | Target Kinase IC50 (nM) | Metabolic Stability (t½, min) |

| TM-01 | Unsubstituted | 850 | 15 |

| TM-F-C3 | 3-Fluoro | 45 | 45 |

| TM-F-C4 | 4-Fluoro | 200 | 60 |

| TM-F-C5 | 5-Fluoro | 150 | 95 |

| TM-F2-C35 | 3,5-Difluoro | 25 | >120 |

This table presents illustrative data based on established medicinal chemistry principles to demonstrate potential SAR trends.

From this data, a clear SAR emerges:

-

Fluorination is beneficial: All fluorinated analogs show improved potency and metabolic stability compared to the unsubstituted parent compound.

-

Positional effects are significant: Fluorination at the C3 position (TM-F-C3) provides the most substantial boost in potency, suggesting a key interaction in the binding pocket is sensitive to the electronic or conformational changes induced by the adjacent fluorine.

-

Metabolic blocking is effective: Fluorination at C5 (TM-F-C5) yields the highest metabolic stability, indicating this is likely a primary site of oxidative metabolism in the unsubstituted compound.

-

Multi-fluorination offers synergistic benefits: The 3,5-difluoro analog (TM-F2-C35) combines the potency enhancement of the C3-fluoro substituent with the metabolic stability of the C5-fluoro substituent, resulting in a highly optimized lead compound.

Pillar 3: Experimental Protocols and Workflows

The synthesis and evaluation of these compounds require robust and reproducible methodologies. The protocols described below represent a self-validating system for exploring the SAR of this chemical series.

Representative Synthetic Protocol: Synthesis of (3-Fluorothiophen-2-yl)methanol

The synthesis of fluorinated thiophenes can be challenging due to the reactivity of the thiophene ring.[5] A common and effective route involves the early introduction of the fluorine atom followed by functionalization.

Step 1: Synthesis of 3-Fluorothiophene A new, efficient route to 3-fluorothiophene has been developed in four steps with a good overall yield.[5] This often involves the Schiemann reaction on a suitable amino-thiophene precursor.[5]

Step 2: Lithiation and Formylation of 3-Fluorothiophene

-

Setup: A dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is charged with anhydrous tetrahydrofuran (THF).

-

Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: 3-Fluorothiophene (1.0 eq) is dissolved in anhydrous THF and added to the flask. n-Butyllithium (1.1 eq, 2.5 M in hexanes) is then added dropwise, ensuring the internal temperature does not exceed -70 °C. The higher reactivity of the 2-position of the thiophene ring directs the lithiation to this site.

-

Formylation: After stirring for 1 hour at -78 °C, anhydrous N,N-dimethylformamide (DMF) (1.5 eq) is added dropwise. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude 3-fluoro-2-thiophenecarbaldehyde.

Step 3: Reduction to (3-Fluorothiophen-2-yl)methanol

-

Dissolution: The crude 3-fluoro-2-thiophenecarbaldehyde is dissolved in methanol in a round-bottom flask and cooled to 0 °C in an ice bath.

-

Reduction: Sodium borohydride (1.5 eq) is added portion-wise to the solution. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Workup: The methanol is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford pure (3-fluorothiophen-2-yl)methanol.

Experimental Workflow for SAR Evaluation

A systematic approach is required to move from synthesis to actionable SAR data. The following workflow ensures that each compound is evaluated consistently, allowing for direct comparison.

Caption: A systematic workflow for the synthesis and SAR evaluation of novel compounds.

Protocol: In Vitro Kinase Inhibition Assay (Example)

Many thiophene derivatives have been investigated as kinase inhibitors.[1]

-

Plate Preparation: Compounds are serially diluted in 100% DMSO to create a concentration gradient. These are then transferred to a 384-well assay plate.

-

Reagent Addition: The target kinase, a suitable peptide substrate, and ATP are prepared in assay buffer and added to the wells containing the test compounds.

-

Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Detection: A detection reagent (e.g., ADP-Glo™) is added to stop the reaction and quantify the amount of ADP produced, which is directly proportional to kinase activity.

-

Data Analysis: The luminescence signal is read on a plate reader. The data is normalized to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor). The normalized data is then fitted to a four-parameter logistic equation to determine the IC50 value for each compound.

Conclusion and Future Perspectives

The strategic fluorination of thiophene methanols represents a powerful approach to optimizing lead compounds in drug discovery. By leveraging the unique properties of fluorine, medicinal chemists can enhance metabolic stability, modulate physicochemical properties, and improve binding affinity. A thorough understanding of the structure-activity relationships, driven by systematic synthesis and consistent biological evaluation, is paramount to successfully harnessing the synergistic potential of the thiophene scaffold and fluorine substitution. Future work in this area will likely involve more complex fluorination patterns, the use of fluorinated isosteres for the methanol group, and the application of computational models to more accurately predict the effects of fluorination on target binding and ADME properties.

References

-

Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF. ResearchGate. Available from: [Link]

-

The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PMC. Available from: [Link]

-

Biological Activities of Thiophenes. Encyclopedia MDPI. Available from: [Link]

-

Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. Available from: [Link]

-

A Facile and Improved Synthesis of 3-Fluorothiophene. Thieme. Available from: [Link]

-

Theoretical investigation on the elusive structure–activity relationship of bioinspired high-valence nickel–halogen complexes in oxidative fluorination reactions. Dalton Transactions (RSC Publishing). Available from: [Link]

-

Biological activities of thiophenes. | Download Scientific Diagram. ResearchGate. Available from: [Link]

-

Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination | Request PDF. ResearchGate. Available from: [Link]

-

Fluorinated Thiophene-Based Synthons: Polymerization of 1,4-Dialkoxybenzene and Fluorinated Dithieno-2,1,3-benzothiadiazole by Direct Heteroarylation. ACS Publications. Available from: [Link]

-

Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. PMC. Available from: [Link]

- CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene. Google Patents.

-

Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. MDPI. Available from: [Link]

-

Synthesis of Fluorinated Thiophenes and Their Analogues. Who we serve. Available from: [Link]

-

Thiophene fluorination to enhance photovoltaic performance in low band gap donor –acceptor polymers. Rsc.org. Available from: [Link]

-

Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln. Available from: [Link]

-

Research Progress on the Structure–activity Relationship and Mechanism of Flavonoid Derivatives in the Treatment of Lung Cancer. MDPI. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

Strategic Scaffold Optimization: Engineering Durability and Function into Thiophene Bioisosteres

Topic: Strategic Scaffold Optimization: (5-Bromo-4-fluorothiophen-2-yl)methanol vs. 2-Thiophenemethanol Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads[1]

Executive Summary

In modern medicinal chemistry, the thiophene ring serves as a cornerstone bioisostere for the phenyl group, offering unique electronic properties and improved solubility profiles.[2] However, the parent scaffold, 2-thiophenemethanol , is frequently plagued by metabolic liabilities—specifically S-oxidation and electrophilic attack at the C5 position.

This technical guide analyzes the transition from the baseline scaffold to its highly functionalized analog: This compound .[1] We explore the synergistic role of halogenation (C4-Fluorine and C5-Bromine) in blocking metabolic soft spots, modulating lipophilicity, and providing versatile handles for late-stage diversification.[1]

Structural & Electronic Landscape

The Baseline: 2-Thiophenemethanol

2-Thiophenemethanol is a "privileged structure" widely used to mimic benzyl alcohol.[1] While it offers a similar bond angle and hydrogen-bonding capability, it is electron-rich compared to benzene.[1]

-

Advantages: Compact size, commercially abundant, established chemistry.

-

Liabilities: The sulfur atom activates the ring, making the C5 position highly nucleophilic and prone to Phase I metabolic oxidation (cytochrome P450). Additionally, the sulfur itself is subject to S-oxidation.

The Optimized Analog: this compound

This analog represents a "fortified" scaffold.[1] The introduction of halogens is not merely for steric bulk but for precise electronic tuning.

-

4-Fluorine: exerts a strong inductive withdrawing effect (-I), deactivating the ring against nonspecific electrophilic attacks and lowering the pKa of the hydroxyl group.

-

5-Bromine: Occupies the primary metabolic soft spot (C5), blocking oxidation. It also introduces a "

-hole," enabling specific halogen-bonding interactions with target protein carbonyls.[1]

Comparative Electronic Map (Graphviz)[1]

Figure 1: Functional comparison of the baseline and optimized thiophene scaffolds, highlighting the shift from metabolic liability to stability and enhanced binding potential.

The Bioisosteric Rationale: Why F and Br?

Fluorine at C4: The Metabolic Shield

The C4 position in thiophenes is a secondary site of metabolic attack. Substituting Hydrogen with Fluorine at this position serves two critical functions:

-

C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering the C4 position inert to oxidative cleavage [1].

-

pKa Modulation: The electronegativity of fluorine pulls electron density away from the hydroxymethyl group. This slightly increases the acidity of the hydroxyl proton, potentially strengthening hydrogen bond donor (HBD) interactions with receptor sites.

Bromine at C5: The Dual-Purpose Handle

The C5 position is the "Achilles' heel" of 2-thiophenemethanol.[1]

-

Metabolic Blocking: A bromine atom at C5 physically and electronically prevents the formation of reactive epoxide intermediates often mediated by CYPs.

-

Synthetic Utility: Unlike a methyl or chloro group, the C-Br bond is reactive enough for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille).[1] This allows the scaffold to serve as a "modular connector" in fragment-based drug discovery (FBDD).

Physicochemical Profiling

The following table contrasts the predicted properties of the two scaffolds.

| Property | 2-Thiophenemethanol | (5-Br-4-F) Analog | Impact on Drug Design |

| Molecular Weight | 114.17 Da | ~211.05 Da | Increases ligand efficiency tracking.[1] |

| LogP (Lipophilicity) | 0.87 - 0.90 | ~1.8 - 2.1 | Enhanced membrane permeability; Br adds significant lipophilicity.[1] |

| Metabolic Stability | Low (C5 oxidation) | High | Prolonged half-life ( |

| H-Bond Donor Acidity | Moderate | Increased | Stronger interaction with acceptor residues (e.g., Asp, Glu). |

| Surface Area (TPSA) | ~20 Ų | ~20 Ų | Polar surface area remains constant; steric bulk increases. |

Data extrapolated from structure-activity relationship (SAR) trends in thiophene bioisosteres [2][3].

Experimental Protocol: Reliable Synthesis

Note: Direct fluorination of thiophenes is low-yielding.[1] The most robust route for an application scientist involves the reduction of the corresponding aldehyde precursor, which allows for better purity control.

Workflow: Reduction of 5-Bromo-4-fluorothiophene-2-carbaldehyde

Reagents:

-

Substrate: 5-Bromo-4-fluorothiophene-2-carbaldehyde (1.0 eq)

-

Reductant: Sodium Borohydride (

) (1.5 eq)[1] -

Solvent: Methanol (MeOH) / Tetrahydrofuran (THF) (1:1 ratio)[1]

-

Quench: 1N Hydrochloric Acid (HCl)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde substrate in anhydrous MeOH/THF (0.1 M concentration). Cool the solution to 0°C using an ice bath.

-

Addition: Slowly add

portion-wise over 15 minutes. Caution: Gas evolution ( -

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 2 hours.

-

Monitoring: Validate completion via TLC (Hexane:EtOAc 3:1) or LC-MS.[1] The aldehyde peak should disappear, replaced by the alcohol mass.

-

Quench: Cool back to 0°C. Dropwise add 1N HCl until pH ~6 to destroy excess hydride.

-

Workup: Concentrate under reduced pressure to remove MeOH/THF. Dilute the residue with water and extract with Ethyl Acetate (3x).

-

Purification: Wash combined organics with brine, dry over

, filter, and concentrate. Purify via silica gel flash chromatography if necessary (though often >95% pure).

Synthetic Decision Logic (Graphviz)

Figure 2: Decision tree for selecting the optimal synthetic pathway, prioritizing the reduction route for high-purity applications.

Strategic Applications

Fragment-Based Drug Discovery (FBDD)

The 5-Br-4-F analog acts as a "super-fragment."[1] The bromine atom provides a clear vector for growing the molecule. In kinase inhibitors, this fragment often binds to the hinge region, where the thiophene sulfur interacts with the gatekeeper residue, while the bromine extends into the hydrophobic back pocket.

Halogen Bonding in Protein Targets

Recent studies in Crystal Growth & Design [4] highlight that thiophene-bound halogens are excellent halogen bond (XB) donors.[1] The 5-Br position creates a focused region of positive electrostatic potential (the

References

-

BenchChem. (2025).[3][4] A Comparative Analysis of Fluorinated Furan and Thiophene Analogs in Drug Discovery. Retrieved from [1]

-

Hypha Discovery. (2022). Bioisosteres that influence metabolism. Retrieved from

-

National Institutes of Health (NIH). (2025). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [1]

-

American Chemical Society. (2023). Halogen Bonding in Halothiophene Building Blocks. Crystal Growth & Design. Retrieved from [1]

-

Sigma-Aldrich. (2025). Product Specification: this compound. Retrieved from [1]

Sources

Solubility of brominated fluorothiophenes in organic solvents

An In-depth Technical Guide to the Solubility of Brominated Fluorothiophenes in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of brominated fluorothiophenes, a class of halogenated heterocyclic compounds of significant interest in drug development and materials science. Given that quantitative solubility data for many specific isomers is not widely published, this document focuses on the foundational principles governing their solubility in organic solvents. It offers a robust theoretical framework for predicting solubility behavior based on molecular structure and solvent properties. Furthermore, this guide presents detailed, field-proven experimental protocols for the accurate determination of solubility, enabling researchers to generate reliable data for their specific applications. The content is structured to provide both theoretical understanding and practical guidance for researchers, scientists, and drug development professionals working with this important class of molecules.

Introduction: The Critical Role of Solubility

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry and organic electronics, frequently appearing in FDA-approved drugs and high-performance materials.[1][2][3] The strategic introduction of bromine and fluorine atoms onto the thiophene ring is a powerful method for modulating a molecule's physicochemical and electronic properties.[4][5] Fluorination can enhance metabolic stability and binding affinity, while bromination provides a reactive handle for further synthetic transformations, such as cross-coupling reactions.[4][6][7]

However, these modifications profoundly impact one of the most critical physical properties: solubility. Poor solubility is a major bottleneck in drug discovery, affecting formulation, bioavailability, and assay reliability. In materials science, solubility dictates the choice of processing solvents for creating thin films and other device components. Understanding and predicting the solubility of brominated fluorothiophenes in various organic solvents is therefore not merely an academic exercise but a fundamental prerequisite for their successful application.

This guide will equip the researcher with the necessary knowledge to navigate the solubility challenges associated with these compounds, from theoretical prediction to experimental determination.

Theoretical Framework for Solubility

The solubility of a solid solute in a liquid solvent is governed by a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. This process can be understood through two primary considerations: the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. The adage "like dissolves like" serves as a useful heuristic, implying that substances with similar intermolecular forces are more likely to be miscible.[8]

Key Intermolecular Forces at Play

The interactions governing solubility are primarily non-covalent and can be categorized as follows:

-

Dispersion Forces (van der Waals): Present in all molecules, these forces arise from temporary fluctuations in electron density. They are the primary forces of attraction in nonpolar compounds and increase with molecular size and surface area.

-

Dipole-Dipole Forces: Occur between polar molecules that have permanent dipoles. The electronegativity difference between carbon, sulfur, fluorine, and bromine atoms in brominated fluorothiophenes results in a net molecular dipole, making these interactions significant.[9]

-

Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, F).[9] While the thiophene ring itself does not participate in hydrogen bonding as a donor, it can act as a very weak acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) will have strong self-association that must be overcome.

Structural Influences on Brominated Fluorothiophene Solubility

The specific structure of a brominated fluorothiophene isomer dictates its overall polarity and its ability to pack into a crystal lattice.

-

Polarity: The number and, critically, the relative positions of the fluorine and bromine substituents determine the magnitude and direction of the molecular dipole moment. Symmetrically substituted isomers may have a lower net dipole moment than asymmetric ones, which influences their interaction with polar solvents. Fluorine's high electronegativity significantly impacts the electronic properties of the molecule.[10]

-

Molecular Weight and Size: Increasing halogenation increases the molecular weight and surface area, leading to stronger dispersion forces. This can enhance solubility in nonpolar, polarizable solvents (e.g., aromatic or chlorinated solvents).

-

Crystal Lattice Energy: This is the energy required to break apart the solid crystal. Stronger intermolecular interactions in the solid state (due to symmetry, efficient packing, or strong dipole interactions) lead to higher lattice energy and, consequently, lower solubility.

The Role of the Organic Solvent

Organic solvents are typically classified based on their polarity and hydrogen bonding capability:

-

Nonpolar Solvents (e.g., Hexane, Toluene): Primarily interact via dispersion forces. They are effective at dissolving nonpolar or weakly polar solutes. Thiophene and its less polar derivatives are generally soluble in these solvents.[11]

-

Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone): Possess a significant dipole moment but do not have hydrogen bond-donating capability. They are versatile solvents capable of engaging in dipole-dipole interactions and are often good choices for many brominated fluorothiophenes.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Acetic Acid): Have strong dipole moments and can donate hydrogen bonds. Their strong self-association means that a solute must have sufficiently strong interactions with the solvent to overcome the solvent-solvent forces. Solubility in these solvents is often moderate.

The following diagram illustrates the key factors that determine the solubility of these compounds.

Qualitative Solubility Profile and Data

While precise quantitative data requires experimental determination, a qualitative solubility profile can be predicted based on the principles outlined above. The following table provides expected solubility trends for a generic brominated fluorothiophene in common laboratory solvents. Researchers should use this as a starting point for solvent screening and populate it with their own experimental data.

| Brominated Fluorothiophene | Solvent | Solvent Class | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| e.g., 2-Bromo-3-fluorothiophene | Hexane | Nonpolar | Moderate to Low | Record experimental data here |

| Toluene | Nonpolar (Aromatic) | High | Record experimental data here | |

| Dichloromethane (DCM) | Polar Aprotic | High | Record experimental data here | |

| Diethyl Ether | Polar Aprotic | High | Record experimental data here | |

| Tetrahydrofuran (THF) | Polar Aprotic | High | Record experimental data here | |

| Ethyl Acetate | Polar Aprotic | High | Record experimental data here | |

| Acetone | Polar Aprotic | Moderate to High | Record experimental data here | |

| Acetonitrile | Polar Aprotic | Moderate | Record experimental data here | |

| Methanol | Polar Protic | Moderate to Low | Record experimental data here | |

| Ethanol | Polar Protic | Moderate to Low | Record experimental data here | |

| Isopropanol | Polar Protic | Low | Record experimental data here | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Record experimental data here | |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Record experimental data here | |

| Water | Polar Protic | Insoluble | Record experimental data here |

Causality Behind Predictions:

-

High Solubility in Aromatic/Chlorinated Solvents: These solvents (Toluene, DCM) have good polarizability and/or dipole moments that can effectively solvate the polarizable bromine atom and the polar C-F and C-Br bonds.

-

Moderate Solubility in Alcohols: The strong hydrogen-bonding network of alcohols must be disrupted. While the thiophene derivative can accept some hydrogen bonds and has dipole interactions, this may not be sufficient to fully overcome the alcohol's cohesive energy, leading to moderate or low solubility.

-

Insolubility in Water: The nonpolar hydrocarbon-like thiophene ring dominates the molecule's character, and it cannot form strong enough interactions to overcome the very strong hydrogen-bonding network of water.[11]

Experimental Protocol for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a compound is the Static Equilibrium Shake-Flask Method .[8] This method ensures that a saturated solution is formed and that the system has reached equilibrium.

Materials and Equipment

-

Brominated fluorothiophene compound (solute)

-

Selected organic solvents (high purity, anhydrous where necessary)

-

Analytical balance (±0.1 mg precision)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or orbital incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, UV-Vis spectrophotometer)

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of the brominated fluorothiophene into a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point is to add ~20-50 mg of solute.

-

Using a calibrated pipette, add a precise volume (e.g., 2.00 mL) of the chosen organic solvent to the vial.

-

Securely cap the vial. Prepare at least three replicates for each solvent.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the vials at a constant speed for a predetermined period. Causality: Agitation ensures a uniform suspension and maximizes the surface area for dissolution, accelerating the approach to equilibrium.

-

Trustworthiness Check: To ensure equilibrium has been reached, a time-to-equilibrium study should be performed initially. This involves taking samples at various time points (e.g., 24, 48, 72 hours) and analyzing the concentration. Equilibrium is confirmed when the concentration no longer changes over time. For most organic systems, 48-72 hours is sufficient.

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker and let them stand for at least 2 hours at the same constant temperature to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).

-

-

Sample Extraction and Dilution:

-

Carefully draw a known volume of the clear supernatant using a syringe. Critical Step: Avoid disturbing the solid pellet at the bottom of the vial.

-

Immediately pass the supernatant through a 0.22 µm syringe filter into a clean, tared vial or directly into a volumetric flask. Causality: Filtration removes any microscopic particulate matter that could otherwise lead to an overestimation of solubility.

-

Accurately dilute the filtered sample to a concentration that falls within the linear range of the analytical instrument. This may involve one or more serial dilutions using volumetric glassware.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC).

-

Prepare a calibration curve using standard solutions of the brominated fluorothiophene of known concentrations.

-

Determine the concentration of the diluted sample by comparing its response to the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated supernatant, accounting for all dilution factors.

-

Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Report the average and standard deviation of the replicate measurements.

-

The following diagram outlines this experimental workflow.

Conclusion

The solubility of brominated fluorothiophenes in organic solvents is a complex interplay of solute-specific properties—driven by the number and position of halogen substituents—and the nature of the solvent. While a lack of published quantitative data necessitates experimental determination, a strong theoretical understanding of intermolecular forces allows for rational solvent selection and prediction of solubility trends. The detailed shake-flask protocol provided in this guide offers a reliable and self-validating system for generating the high-quality data required for successful drug development and materials science applications. By combining theoretical prediction with rigorous experimental practice, researchers can effectively overcome solubility hurdles and unlock the full potential of this versatile class of compounds.

References

- Verma, A., & Singh, J. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 3-Bromo-2,5-dichlorobenzaldehyde in Organic Solvents. BenchChem Technical Guides.

-

Liu, S., et al. (2021). Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells. Journal of Materials Chemistry A. [Link]

- BenchChem. (2025).

-

Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. [Link]

-

University of Manitoba. (n.d.). Intermolecular Forces. General Chemistry for Gee-Gees. [Link]

-

El-Faham, A., et al. (2021). Thiophene-Based Compounds. MDPI Encyclopedia. [Link]

-

Kaur, N. (2024). A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

-

Zhang, Q., et al. (2022). Fluorination of Terminal Groups Promoting Electron Transfer in Small Molecular Acceptors of Bulk Heterojunction Films. MDPI. [Link]

-

Cypress College. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Official HSP Website. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN108929306B - Preparation method of 3-bromothiophene - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. 2.1 – Intermolecular Forces – General Chemistry for Gee-Gees [ecampusontario.pressbooks.pub]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Toxicological Profiling and Safety Handling of Fluorothiophene Alcohols: A Comprehensive Guide for Drug Development

Executive Summary

Fluorothiophene alcohols, such as (5-fluorothiophen-2-yl)methanol, are highly valuable building blocks in medicinal chemistry. The strategic introduction of a fluorine atom onto the thiophene ring is a deliberate design choice to block potential metabolic liabilities—specifically, rapid oxidation at the 5-position—while maintaining the favorable physicochemical properties of the heterocycle[1]. However, despite this metabolic shielding, the thiophene core remains a recognized structural alert. This whitepaper provides a rigorous examination of the toxicity mechanisms, Safety Data Sheet (SDS) parameters, and self-validating experimental protocols necessary for handling and evaluating fluorothiophene alcohols.

Mechanistic Toxicology: Bioactivation of the Thiophene Ring

The primary toxicological concern with thiophene-containing compounds is their propensity for cytochrome P450 (CYP450)-mediated bioactivation. Metabolism of the thiophene ring typically proceeds via two competitive pathways: S-oxidation and epoxidation[2]. These pathways generate highly reactive electrophilic intermediates (thiophene S-oxides and thiophene epoxides) that can covalently bind to cellular macromolecules, leading to hepatotoxicity or nephrotoxicity, as historically observed with drugs like tienilic acid and suprofen[3].

Causality in Pathway Dominance

Why does epoxidation often dominate the toxicity profile? Quantum chemical modeling reveals that epoxidation is both thermodynamically and kinetically favored over S-oxidation. The formation of the epoxide metabolite is highly exothermic, driving the reaction forward, whereas S-oxidation presents a higher energy barrier[4]. While fluorine substitution at the 5-position successfully blocks direct ring hydroxylation/oxidation at that specific carbon, the 2,3- and 3,4-double bonds remain susceptible to these CYP450-mediated epoxidation events.

Table 1: Thermodynamic Comparison of Thiophene Bioactivation Pathways

| Metabolic Pathway | Energy Barrier (kcal/mol) | Enthalpy of Formation (ΔH, kcal/mol) | Primary Toxicological Consequence |

| Epoxidation | 13.23 | -23.24 | Covalent binding to nucleophiles (e.g., GSH depletion) |

| S-Oxidation | 14.75 | -8.08 | Mechanism-based inactivation of CYP450 enzymes |

Data synthesized from quantum chemical analyses of CYP450-mediated reactions[2].

CYP450 Bioactivation and Detoxification Pathway of Fluorothiophenes

Safety Data Sheet (SDS) & Hazard Identification

Handling fluorothiophene alcohols requires strict adherence to safety protocols due to their flammability and irritant properties. Based on standardized GHS classifications for fluorinated thiophenes, these compounds present multiple acute hazards,[5].

Table 2: Standardized GHS Hazard Summary for Fluorothiophene Alcohols

| Hazard Class | Category | H-Statement | Description |

| Flammability | Flam. Liq. 2 | H225 | Highly flammable liquid and vapor. Keep away from heat/sparks. |

| Acute Toxicity (Oral) | Acute Tox. 4 | H302 | Harmful if swallowed. Wash hands thoroughly after handling. |

| Skin Corrosion/Irritation | Skin Irrit. 2 | H315 | Causes skin irritation. Wear protective gloves/clothing. |

| Eye Damage/Irritation | Eye Irrit. 2A | H319 | Causes serious eye irritation. Use eye/face protection. |

| Specific Target Organ Tox. | STOT SE 3 | H335 | May cause respiratory irritation. Use only in well-ventilated areas. |

Data derived from regulatory safety data sheets for 3-fluorothiophene and related derivatives[6].

Spill Response & Storage Protocol

If a spill occurs, immediately remove all sources of ignition and use spark-proof tools. Absorb the liquid with an inert material (e.g., silica gel or universal binder) and transfer it to an airtight container for hazardous waste disposal. Do not let the chemical enter drains. Store in a cool, dry, well-ventilated place, away from strong oxidizing agents[7].

Self-Validating Experimental Protocols for Toxicity Assessment

To determine whether a specific fluorothiophene alcohol escapes the bioactivation liability of the parent thiophene, researchers must employ self-validating in vitro assays.

Protocol 1: Reactive Metabolite Trapping Assay (GSH Adduct Detection)

Objective: Identify the formation of electrophilic S-oxides or epoxides by trapping them with glutathione (GSH). Causality & Validation: This protocol uses human liver microsomes (HLMs) to simulate hepatic Phase I metabolism. The addition of NADPH is required to initiate the CYP450 catalytic cycle. Tienilic acid is included as an obligate positive control because it is a known mechanism-based inactivator that reliably forms reactive thiophene metabolites[8]. If the LC-MS/MS fails to detect tienilic acid-GSH adducts, the entire assay run is invalidated.

Step-by-Step Methodology:

-

Matrix Preparation: Prepare a 1 mL incubation mixture containing 1 mg/mL HLMs, 5 mM GSH, and 100 mM potassium phosphate buffer (pH 7.4).

-

Compound Addition: Spike the fluorothiophene alcohol to a final concentration of 10 µM. In a parallel self-validation tube, spike 10 µM tienilic acid (Positive Control). In a third tube, add vehicle only (Negative Control).

-

Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. (Rationale: NADPH provides the reducing equivalents necessary for CYP450 oxygenation).

-

Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding 1 mL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). (Rationale: Cold acetonitrile immediately denatures CYP enzymes, halting metabolism, and precipitates proteins for cleaner downstream analysis).

-

Extraction: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C. Extract the supernatant.

-

LC-HRMS Analysis: Analyze the supernatant using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). Scan for neutral loss of 129 Da (characteristic of GSH conjugates) and specific m/z shifts corresponding to the addition of oxygen (+16 Da) and GSH (+307 Da).

Self-Validating Workflow for Reactive Metabolite Trapping

Protocol 2: High-Throughput Cytotoxicity Screening (HepG2)

Objective: Assess the downstream cellular toxicity of the fluorothiophene alcohol. Causality & Validation: HepG2 cells retain basal metabolic activity, making them suitable for initial hepatotoxicity screening. The assay uses CellTiter-Glo to measure ATP, which is directly proportional to the number of metabolically active, viable cells. A dose-response curve of chlorpromazine is used as a self-validating positive control for phospholipidosis and cytotoxicity.

Step-by-Step Methodology:

-

Seed HepG2 cells in a 96-well opaque plate at 10,000 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

-

Prepare a 10-point serial dilution (0.1 µM to 100 µM) of the fluorothiophene alcohol in DMSO. Ensure the final DMSO concentration in the assay does not exceed 0.5% to prevent solvent-induced toxicity.

-

Treat the cells with the compound, vehicle control (0.5% DMSO), and positive control (chlorpromazine, 10-point curve).

-

Incubate for 48 hours.

-

Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. (Rationale: Lyses cells and generates a luminescent signal proportional to ATP).

-

Shake the plate for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Record luminescence using a microplate reader and calculate the IC50 relative to the vehicle control.

References

-

Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications. URL:[Link]

-

Toxicity Originating from Thiophene Containing Drugs (ResearchGate Summary). ResearchGate. URL:[Link]

-

Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. URL:[Link]

-

Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology. URL:[Link]

-

3-Fluorothiophene | C4H3FS | CID 10975421 - PubChem. NIH. URL:[Link]

-

Design, synthesis, and biological evaluation of a novel series of 1,2,4-oxadiazole inhibitors of SLACK potassium channels: Identification of in vitro tool VU0935685. PMC. URL:[Link]

Sources

- 1. Design, synthesis, and biological evaluation of a novel series of 1,2,4-oxadiazole inhibitors of SLACK potassium channels: Identification of in vitro tool VU0935685 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. 3-Fluorothiophene | C4H3FS | CID 10975421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. pubs.acs.org [pubs.acs.org]

Strategic Deployment of Halogenated Thiophenes in Medicinal Chemistry

Executive Summary

Thiophene is a privileged scaffold in medicinal chemistry, ranking 4th among sulfur-containing FDA-approved drugs. However, the true utility of the thiophene ring often lies in its halogenated derivatives . Halogen atoms (F, Cl, Br, I) on the thiophene core serve two distinct, critical roles:

-

Transient Synthetic Handles: Enabling regiodivergent cross-coupling and "halogen dance" rearrangements to access substitution patterns unattainable by classical electrophilic aromatic substitution.

-

Structural Pharmacophores: Modulating lipophilicity, blocking metabolic hotspots (specifically S-oxidation and

-hydroxylation), and inducing specific sigma-hole interactions with protein targets.

This guide provides a technical roadmap for the synthesis, reactivity, and application of halogenated thiophene building blocks, moving beyond basic heterocyclic chemistry into advanced regiocontrol and drug design strategies.

Structural & Physicochemical Properties[1][2][3][4]

Metabolic Blocking and Toxicity Mitigation

The thiophene ring is bioisosteric to benzene but is more electron-rich, making it susceptible to oxidation by Cytochrome P450 enzymes. This often leads to the formation of reactive thiophene-S-oxides or thiophene epoxides , which are Michael acceptors capable of covalent binding to proteins (hepatotoxicity).[1]

-

Strategic Halogenation: Placing a halogen (particularly Cl or F) at the C2 or C5 positions effectively blocks these metabolic soft spots.

-

Case Example: In Rivaroxaban , the 5-chlorothiophene-2-carboxamide moiety is metabolically robust. The chlorine atom prevents metabolic attack at the C5 position, a common site for oxidation in unsubstituted thiophenes.

Sigma-Hole Interactions

Unlike hydrogen bond donors, halogens (Cl, Br, I) exhibit a region of positive electrostatic potential on their outer surface, known as the sigma-hole .

-

Interaction: This permits halogen bonding (X···O, X···N) with backbone carbonyls or side-chain residues in the target protein.

-

Relevance: 2-Chlorothiophenes and 2-bromothiophenes exhibit directed sigma-hole vectors that can enhance potency by 10–100x compared to their des-halo analogs.

Synthetic Strategies: Mastering Regiocontrol

The fundamental challenge in thiophene chemistry is the natural reactivity preference for the

The Regioselectivity Map

The following diagram illustrates the divergent pathways to access specific substitution patterns.

Caption: Divergent synthetic pathways. While C2 functionalization is trivial, C3 access often requires the "Halogen Dance" or reductive debromination strategies.

The Halogen Dance (HD) Reaction

The HD reaction is a base-catalyzed migration of a halogen (typically Br or I) to a more thermodynamically stable position. It is the premier method for synthesizing 3-bromo-2-lithio species, which are otherwise impossible to generate directly.

Mechanism:

-

Initiation: LDA deprotonates the position ortho to the halogen.

-

Migration: The lithiated species attacks a second molecule of the starting material, transferring the halogen.

-

Equilibration: The halogen "dances" to the position flanked by the most stabilizing groups (often the 2-position), leaving the lithium at the adjacent site.

Caption: Mechanism of the Halogen Dance. The reaction is driven by the stability of the final lithiated species, allowing functionalization at C2 while retaining the C3 halogen.

Reactivity Profile & Cross-Coupling

Halogenated thiophenes are excellent substrates for Pd-catalyzed cross-couplings. The reactivity order follows the bond strength: I > Br > Cl >> F .

Chemoselective Coupling

In 2-bromo-5-chlorothiophene , the C2-Br bond is significantly more reactive towards oxidative addition than the C5-Cl bond.

-

Strategy: Perform Suzuki coupling at C2 (using Br) first. The C5-Cl remains intact.

-

Subsequent Step: The C5-Cl can then be activated using bulky, electron-rich ligands (e.g., Buchwald ligands like XPhos or RuPhos) for a second functionalization.

| Halogen | Position | Reactivity (Pd-cat) | Recommended Ligand System |

| Iodine | C2 / C3 | Extremely High | Pd(PPh3)4 (Standard) |

| Bromine | C2 | High | Pd(dppf)Cl2, Pd(PPh3)4 |

| Bromine | C3 | Moderate | SPhos, XPhos (Sterically hindered) |

| Chlorine | C2 / C5 | Low | Pd2(dba)3 + Buchwald Ligands |

| Fluorine | Any | Inert | Used as a blocking group/pharmacophore |

Case Studies in Drug Discovery

Rivaroxaban (Xarelto)

-

Indication: Anticoagulant (Factor Xa inhibitor).[2]

-

Thiophene Motif: 5-Chlorothiophene-2-carboxamide .

-

Role of Halogen: The C5-chlorine is not a leaving group. It is a structural element that fills a hydrophobic pocket in the Factor Xa active site (S1 pocket) and blocks metabolic oxidation at the C5 position.

-

Key Building Block: 5-Chlorothiophene-2-carbonyl chloride .[3]

-

Synthesis Insight: Prepared from 2-chlorothiophene via Vilsmeier-Haack formylation (to give the aldehyde) followed by oxidation, or direct carboxylation of the lithiated species.

Avatrombopag (Doptelet)[8]

-

Indication: Thrombocytopenia (TPO receptor agonist).[4]

-

Thiophene Motif: 4-Chlorothiophene ring linked to a thiazole.

-

Role of Halogen: The chlorine atom at the 4-position of the thiophene ring modulates the dihedral angle between the thiophene and the central thiazole ring, locking the conformation for optimal receptor binding.

-

Key Building Block: 1-(4-chlorothiophen-2-yl)ethenone .

Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Bromo-2-formylthiophene (Halogen Dance)

This protocol utilizes the halogen dance to move a bromine from C2 to C3, trapping the C2-lithio species with DMF.

-

Reagents: 2-Bromothiophene (1.0 eq), LDA (1.1 eq), DMF (1.2 eq), anhydrous THF.

-

Setup: Flame-dried flask under Argon atmosphere.

-

Procedure:

-

Cool a solution of LDA in THF to -78°C .

-

Add 2-bromothiophene dropwise over 15 minutes. The solution will turn yellow/orange.

-

Critical Step: Stir at -78°C for exactly 30 minutes . Note: Longer times may lead to polymerization; shorter times may result in incomplete migration.

-

Add anhydrous DMF dropwise.

-

Allow the mixture to warm to 0°C over 1 hour.

-

Quench with saturated aqueous NH4Cl.

-

-

Workup: Extract with EtOAc, wash with brine, dry over MgSO4. Purify via silica gel chromatography (Hexanes/EtOAc).

-

Outcome: 3-Bromo-2-thiophenecarboxaldehyde (Yield: ~75-85%).

Protocol B: Suzuki Coupling of 3,4-Dibromothiophene (Site-Selective)

Selective mono-arylation of 3,4-dibromothiophene.

-

Reagents: 3,4-Dibromothiophene (1.0 eq), Arylboronic acid (1.1 eq), Pd(PPh3)4 (3 mol%), Na2CO3 (2.0 eq, 2M aqueous), DME (Dimethoxyethane).

-

Procedure:

-

Degas the solvent (DME/Water) with Argon for 20 minutes.

-

Add reagents to the flask.

-

Heat to 80°C for 12 hours.

-

Note: 3,4-dibromothiophene is sterically crowded. If conversion is low, switch to Pd(OAc)2 / SPhos .

-

-

Purification: The mono-coupled product is easily separated from the di-coupled byproduct due to significant polarity differences.

References

-

FDA Drug Approvals: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Med. Chem., 2021. Link

-

Halogen Dance Mechanism: Modeling a halogen dance reaction mechanism: A density functional theory study. J. Comput. Chem., 2016. Link

-

Rivaroxaban Synthesis: Novel method for synthesis of anticoagulation drug rivaroxaban.[2] Zhongguo Yaowu Huaxue Zazhi, 2014. Link

-

Thiophene Metabolism: Bioactivation Potential of Thiophene-Containing Drugs.[1] Chem. Res. Toxicol., 2014.[1] Link

-

Avatrombopag Structure: Avatrombopag Maleate Prescribing Information. FDA, 2018.[5][6] Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]

- 3. WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof - Google Patents [patents.google.com]

- 4. The synthesize method of Avatrombopag_Chemicalbook [chemicalbook.com]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes: High-Fidelity Reduction of 5-bromo-4-fluorothiophene-2-carbaldehyde to (5-bromo-4-fluorothiophen-2-yl)methanol

Abstract

This application note provides a detailed and robust protocol for the chemoselective reduction of the aromatic aldehyde, 5-bromo-4-fluorothiophene-2-carbaldehyde, to its corresponding primary alcohol, (5-bromo-4-fluorothiophen-2-yl)methanol. Substituted thiophene methanols are valuable intermediates in medicinal chemistry and materials science, often serving as key building blocks for more complex molecular architectures.[1][2] This guide is designed for researchers in drug development and organic synthesis, offering in-depth mechanistic explanations, a step-by-step experimental procedure, and critical safety information to ensure a reliable and reproducible outcome. The protocol centers on the use of sodium borohydride, a mild and selective reducing agent, chosen for its high functional group tolerance and operational simplicity.[3]

Introduction and Mechanistic Rationale

The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis.[4] For substrates bearing multiple functional groups, such as 5-bromo-4-fluorothiophene-2-carbaldehyde, chemoselectivity is paramount. The chosen reducing agent must selectively target the aldehyde carbonyl without affecting the thiophene ring or the carbon-halogen bonds.

Choice of Reducing Agent: Sodium Borohydride (NaBH₄)

Sodium borohydride is the reagent of choice for this transformation due to its favorable balance of reactivity and selectivity.[3][5] Unlike more powerful hydride donors like lithium aluminum hydride (LiAlH₄), NaBH₄ is compatible with protic solvents (e.g., methanol, ethanol) and generally does not reduce esters, amides, or aromatic halides under standard conditions.[3] This selectivity is crucial for preserving the integrity of the bromo- and fluoro-substituents on the thiophene ring.

Reaction Mechanism

The reduction proceeds via a two-step mechanism:

-

Nucleophilic Hydride Attack: The reaction initiates with the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex ([BH₄]⁻) to the electrophilic carbonyl carbon of the aldehyde. This is the rate-determining step and results in the formation of a tetrahedral alkoxyborate intermediate.[6]

-

Protonation: The negatively charged oxygen of the intermediate is then protonated by the solvent (in this case, methanol) or during the aqueous workup, yielding the final primary alcohol product.[5][6]

The overall process effectively breaks the C=O π-bond and forms new C-H and O-H single bonds.[6]

Caption: Mechanism of NaBH₄ reduction of the aldehyde.

Materials and Methods

Reagent and Solvent Data

The following table summarizes the properties and roles of the materials used in this protocol.

| Reagent | Formula | M.W. ( g/mol ) | Role | Key Considerations |

| 5-bromo-4-fluorothiophene-2-carbaldehyde | C₅H₂BrFOS | 209.04 | Starting Material | Store in a cool, dry place. Irritant. |

| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | Reducing Agent | Moisture sensitive. Reacts with water to produce H₂ gas.[3] |

| Methanol (MeOH), Anhydrous | CH₃OH | 32.04 | Solvent / Proton Source | Use anhydrous grade to minimize premature reagent quenching. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction Solvent | Use in a well-ventilated fume hood. |

| Saturated Aqueous Ammonium Chloride | NH₄Cl (aq) | 53.49 | Quenching Agent | Mildly acidic solution to neutralize excess NaBH₄ safely.[3] |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent | Removes residual water from the organic phase post-extraction. |

| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | Stationary Phase | For optional column chromatography purification.[1] |

Detailed Experimental Protocol

This procedure is designed for a ~5 mmol scale reaction. Adjust quantities accordingly for different scales.

1. Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-4-fluorothiophene-2-carbaldehyde (1.05 g, 5.0 mmol).

-

Add 25 mL of anhydrous methanol to dissolve the aldehyde. Stir until a clear solution is formed.

-

Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with continuous stirring.

2. Addition of Reducing Agent:

-

Weigh sodium borohydride (0.23 g, 6.0 mmol, 1.2 equivalents) into a dry vial.

-

Causality: A slight excess of NaBH₄ is used to ensure complete conversion and to compensate for any minor reaction with the methanol solvent.

-

Add the sodium borohydride to the cooled aldehyde solution slowly and in small portions over 10-15 minutes.

-

Expert Insight: Portion-wise addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution that occurs as NaBH₄ reacts with methanol. A rapid addition can cause excessive foaming and a dangerous increase in temperature and pressure.

3. Reaction Monitoring (Self-Validation):

-

Allow the reaction to stir at 0-5 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 1-2 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

- Eluent: 30% Ethyl Acetate in Hexane.

- Visualization: UV light (254 nm).

- Observation: The reaction is complete upon the full disappearance of the starting material spot (aldehyde) and the appearance of a new, more polar spot (alcohol) with a lower Rf value.

4. Quenching and Workup:

-

Once the reaction is complete, cool the flask back down in an ice-water bath.

-

Slowly and carefully add 15 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to quench the excess sodium borohydride. Vigorous gas evolution (H₂) will occur. Maintain cooling and allow the gas to vent.

-

Remove the methanol from the mixture using a rotary evaporator.

-

Transfer the resulting aqueous slurry to a 250 mL separatory funnel. Add 50 mL of dichloromethane (DCM) and 20 mL of deionized water.

-

Shake the funnel vigorously and allow the layers to separate. Drain the lower organic (DCM) layer.

-

Extract the aqueous layer two more times with 25 mL portions of DCM.

-

Combine all organic extracts.

5. Drying and Concentration:

-

Wash the combined organic layer with 30 mL of brine (saturated NaCl solution) to remove residual water and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which is typically a pale yellow oil or solid.

6. Purification (Optional):

-

The crude product is often of sufficient purity (>95%) for subsequent steps.

-

If higher purity is required, the product can be purified by flash column chromatography on silica gel, using a gradient eluent system such as 10% to 40% ethyl acetate in hexane.[1]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. youtube.com [youtube.com]

- 6. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

Technical Guide: Suzuki-Miyaura Coupling of (5-bromo-4-fluorothiophen-2-yl)methanol

Executive Summary

The Suzuki-Miyaura cross-coupling of (5-bromo-4-fluorothiophen-2-yl)methanol represents a critical transformation in the synthesis of bioisosteres for phenyl-based drug candidates. While thiophene bromides are generally excellent substrates for palladium-catalyzed coupling, this specific scaffold presents unique electronic and physical challenges:

-